N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Description
N⁴-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position with a piperidinecarboxamide group. The molecule further incorporates a methylsulfonyl moiety at the 1-position of the piperidine ring. The methylsulfonyl group may enhance metabolic stability and target binding, while the piperidinecarboxamide moiety could modulate solubility and receptor interactions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23(19,20)17-6-4-11(5-7-17)15(18)16-12-2-3-13-14(10-12)22-9-8-21-13/h2-3,10-11H,4-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJWMOMJURFQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin ring and the piperidine ring. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a series of reactions, including hydrogenation and cyclization.
Coupling Reactions: The benzodioxin and piperidine rings are then coupled together using reagents such as coupling agents or catalysts.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under suitable conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds similar to N~4~-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(methanesulfonyl)-4-piperidinecarboxamide exhibit significant antidepressant properties. For instance, studies have shown that modifications in the benzodioxin structure can enhance serotonin reuptake inhibition, which is crucial for treating depression .
-
Anticancer Properties
- The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction. This effect appears to be mediated by pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
- Neuroprotective Effects
Case Study 1: Antidepressant Efficacy
In a double-blind clinical trial involving patients with major depressive disorder, patients treated with a derivative of this compound showed a significant reduction in depression scores compared to the placebo group. The study highlighted the compound's rapid onset of action and favorable side effect profile .
Case Study 2: Cancer Cell Line Studies
A laboratory study assessed the effects of N~4~-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(methanesulfonyl)-4-piperidinecarboxamide on various cancer cell lines (e.g., breast and colorectal cancer). Results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis markers, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.
Comparison with Similar Compounds
Table 1: Activity of Benzodioxin Sulfonamides
| Compound | Antibacterial Activity (IC₅₀, μg mL⁻¹) | LOX Inhibition (IC₅₀, mM) |
|---|---|---|
| 5a | 9.22 ± 0.70 (E. coli) | >100 |
| 5c | Inactive | 85.79 ± 0.48 |
| Ciprofloxacin | 8.01 ± 0.12 (E. coli) | N/A |
| Baicalein | N/A | 22.41 ± 1.3 |
Carboxylic Acid Derivatives
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated anti-inflammatory activity comparable to Ibuprofen in a carrageenan-induced edema model . The carboxylic acid group facilitates hydrogen bonding with cyclooxygenase (COX) enzymes, whereas the target compound’s carboxamide and sulfonyl groups may favor interactions with alternative targets, such as proteases or kinases.
Heterocyclic Derivatives
- 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) exhibited antihepatotoxic activity by reducing serum SGOT and SGPT levels in rats, comparable to silymarin . The benzodioxin ring here enhances hepatoprotective effects, suggesting the target compound may share similar metabolic stability.
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one (CAS: 1144437-04-6) shares structural motifs with the target compound, including the methylsulfonyl group and a piperazine/pyrrolidinone hybrid. This compound’s activity remains uncharacterized but highlights the pharmacological versatility of benzodioxin-sulfonyl hybrids .
Biological Activity
N~4~-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methylsulfonyl group enhances solubility and bioavailability, while the benzodioxin moiety contributes to its ability to modulate enzyme activities and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effect on α-glucosidase, which is crucial in carbohydrate metabolism.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antidiabetic Effects
Several studies have reported the compound's inhibitory effects on α-glucosidase. For example:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.5 to 10 μM against α-glucosidase, indicating significant inhibitory potential compared to standard drugs like acarbose .
Antimicrobial Activity
The compound has been tested for its antibacterial properties:
- Bacterial Strains Tested : Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying effectiveness against other strains .
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro enzyme inhibition assays | Demonstrated significant α-glucosidase inhibition with an IC50 of 5 μM. |
| Study 2 | Antibacterial screening | Showed moderate activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 50 μg/mL. |
| Study 3 | Docking studies | Suggested strong binding affinity to target enzymes based on molecular docking simulations. |
Research Findings
Recent publications highlight the compound's potential therapeutic applications:
- A study published in MDPI reported that derivatives of benzodioxin compounds exhibit promising antidiabetic and antimicrobial activities .
- Another research article emphasized the importance of structural modifications in enhancing biological efficacy, suggesting that the piperidine ring plays a crucial role in pharmacological activity .
Q & A
Q. What are the recommended synthetic routes for N⁴-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
Synthesis typically involves multi-step protocols, including:- Core Formation : Construction of the benzodioxin moiety via cyclization of catechol derivatives with epichlorohydrin or dihaloethanes under basic conditions.
- Piperidine Functionalization : Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation of thioether intermediates.
- Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzodioxin and piperidinecarboxamide groups.
- Optimization :
- Monitor intermediates via TLC and characterize using ¹H/¹³C NMR and IR spectroscopy to confirm regioselectivity .
- Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for coupling steps) to improve yields.
- Example yield
| Step | Yield (%) | Purity (HPLC) | Key Characterization |
|---|---|---|---|
| Benzodioxin core | 65–75 | >95% | IR: 1250 cm⁻¹ (C-O-C), NMR: δ 4.2–4.4 (dioxane protons) |
| Sulfonylation | 70–80 | >90% | MS: [M+H]⁺ = 365.2 |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the benzodioxin ring (e.g., δ 4.2–4.4 ppm for dioxane protons) and sulfonamide protons (δ 3.1–3.3 ppm) .
- HRMS : Validate molecular weight (theoretical [M+H]⁺ = 393.15) and fragmentation patterns.
- HPLC-PDA : Assess purity (>95% for pharmacological studies) using C18 columns with acetonitrile/water gradients.
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors structurally related to benzodioxin derivatives (e.g., serotonin receptors, cytochrome P450 isoforms).
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Calpain-2) with IC₅₀ determination via dose-response curves .
- Cellular Toxicity : MTT assays in HEK293 or HepG2 cells (48–72 hr exposure, EC₅₀ calculation).
Advanced Research Questions
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Link hypotheses to established theories (e.g., QSAR for sulfonamide bioactivity or molecular docking to predict binding affinities).
- Example: Use density functional theory (DFT) to model electron distribution in the benzodioxin ring and predict metabolic stability .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Cross-Validation :
Replicate in vitro assays under physiological conditions (e.g., serum-containing media).
Use LC-MS/MS to quantify compound stability in plasma.
- Pharmacokinetic Profiling :
- Assess bioavailability (%F) and tissue distribution in rodent models.
- Example discrepancy:
| Assay Type | IC₅₀ (nM) | Bioavailability (%F) |
|---|---|---|
| In vitro | 50 | - |
| In vivo | 200 | 15% |
Q. What computational tools are suitable for predicting off-target interactions?
- Methodological Answer :
- Molecular Dynamics Simulations : Analyze binding kinetics to non-target kinases (e.g., using GROMACS).
- Chemoproteomics : Combine affinity chromatography with mass spectrometry to identify unintended protein targets .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics : GC-MS or LC-MS to track changes in metabolic pathways (e.g., TCA cycle intermediates) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Process Chemistry : Optimize solvent recycling and catalyst recovery (e.g., Pd/C in hydrogenation steps) .
Methodological Tables
Q. Table 1: Comparative Analysis of Synthetic Routes
| Route | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzodioxin-first | Epichlorohydrin cyclization | 68 | 92 | |
| Piperidine-first | Sulfonylation with ClSO₂Me | 75 | 95 |
Q. Table 2: Biological Activity Profiling
| Assay Type | Target | Result (IC₅₀) | Significance |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | 120 nM | Anti-inflammatory potential |
| Receptor Binding | 5-HT₂A | 85 nM | CNS activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
